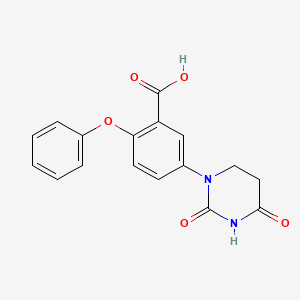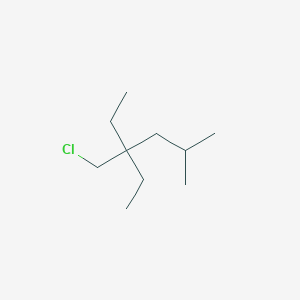
4-(Chloromethyl)-4-ethyl-2-methylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-4-ethyl-2-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to a hexane backbone, which also contains ethyl and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-ethyl-2-methylhexane can be achieved through several methods. One common approach involves the chloromethylation of 4-ethyl-2-methylhexane using chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a catalyst like zinc chloride or aluminum chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
4-(Chloromethyl)-4-ethyl-2-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Alcohols, amines, thioethers.
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons, alcohols.
科学研究应用
4-(Chloromethyl)-4-ethyl-2-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4-(Chloromethyl)-4-ethyl-2-methylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine atom, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-4-methyl-2-pentane: Similar structure but with a shorter carbon chain.
4-(Chloromethyl)-4-ethyl-2-pentane: Similar structure with a different arrangement of substituents.
4-(Bromomethyl)-4-ethyl-2-methylhexane: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(Chloromethyl)-4-ethyl-2-methylhexane is unique due to its specific combination of substituents, which imparts distinct reactivity and properties. The presence of both ethyl and methyl groups on the hexane backbone, along with the chloromethyl group, allows for a wide range of chemical transformations and applications .
属性
分子式 |
C10H21Cl |
|---|---|
分子量 |
176.72 g/mol |
IUPAC 名称 |
4-(chloromethyl)-4-ethyl-2-methylhexane |
InChI |
InChI=1S/C10H21Cl/c1-5-10(6-2,8-11)7-9(3)4/h9H,5-8H2,1-4H3 |
InChI 键 |
CMLUYGBWZYHZAL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC(C)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
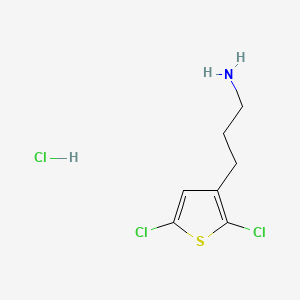
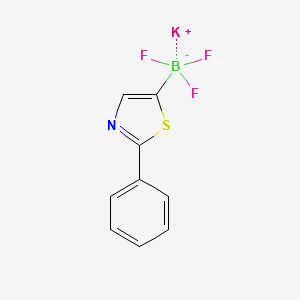

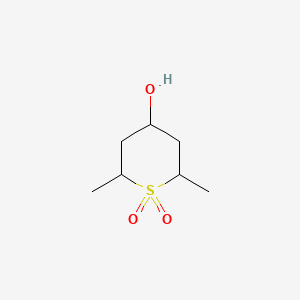
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

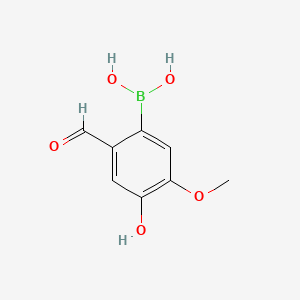

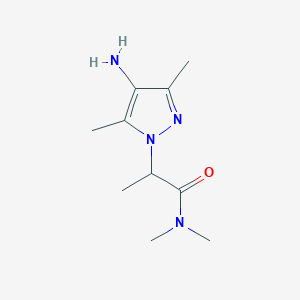
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
